molecular formula C24H30N4O4S B250910 N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea

N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea

Cat. No.: B250910
M. Wt: 470.6 g/mol
InChI Key: WYGUKAUFNLSUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DIBPT and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action for DIBPT involves the formation of a complex with thiols through a thiol-disulfide exchange reaction. Once the complex is formed, DIBPT undergoes a structural change that results in a significant increase in fluorescence intensity. This change in fluorescence can be used to detect the presence of thiols in various biological samples.
Biochemical and Physiological Effects:
DIBPT has been shown to have a wide range of biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of thiols, DIBPT has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. DIBPT has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a promising target for drug development.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DIBPT in lab experiments is its high sensitivity and specificity for the detection of thiols. This makes it a valuable tool for researchers studying various biochemical processes. However, one of the limitations of DIBPT is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many potential future directions for the study of DIBPT. One promising area of research involves the development of new fluorescent probes based on the structure of DIBPT. These probes could be designed to detect other important biomolecules, such as reactive oxygen species or metal ions. Additionally, further studies are needed to fully understand the mechanism of action of DIBPT and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis method for DIBPT involves the reaction of 4-(4-isobutyryl-1-piperazinyl)aniline with 3,4-dimethoxybenzoyl isothiocyanate. The reaction is carried out in the presence of a base and results in the formation of DIBPT as a white crystalline solid. The purity of the compound can be enhanced through recrystallization and purification techniques.

Scientific Research Applications

DIBPT has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of DIBPT as a fluorescent probe for the detection of thiols. Thiols are important biomolecules that play a critical role in various biochemical processes, and the ability to detect them with high sensitivity and specificity is essential for many research applications.

Properties

Molecular Formula

C24H30N4O4S

Molecular Weight

470.6 g/mol

IUPAC Name

3,4-dimethoxy-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H30N4O4S/c1-16(2)23(30)28-13-11-27(12-14-28)19-8-6-18(7-9-19)25-24(33)26-22(29)17-5-10-20(31-3)21(15-17)32-4/h5-10,15-16H,11-14H2,1-4H3,(H2,25,26,29,33)

InChI Key

WYGUKAUFNLSUGD-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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